Product packaging for 3-(2-Chloro-4-hydroxyphenyl)propanoic acid(Cat. No.:CAS No. 1261449-78-8)

3-(2-Chloro-4-hydroxyphenyl)propanoic acid

Cat. No.: B2685830
CAS No.: 1261449-78-8
M. Wt: 200.62
InChI Key: LOJJVRRZPPSJAH-UHFFFAOYSA-N
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Description

Contextualization of the Arylpropanoic Acid Scaffold in Contemporary Chemical Research

The arylpropanoic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.orgresearchgate.net This structural motif's versatility and biological activity have made it a subject of continuous investigation.

Overview of Key Structural Features and Their General Academic Significance

The defining feature of an arylpropanoic acid is an aromatic ring attached to a propanoic acid group. ijpsr.com This arrangement is crucial for its biological effects. The carboxylic acid group, in particular, is often essential for the molecule's pharmacological activity. ijpsr.com The scaffold's significance lies in its proven ability to interact with biological targets, leading to a wide range of applications. researchgate.net Beyond inflammation, research has expanded to explore the potential of these derivatives as antibacterial, anticonvulsant, and anticancer agents. humanjournals.comnih.gov The academic interest is driven by the potential to create new therapeutic agents by making slight modifications to the basic arylpropanoic acid structure. ijpsr.com

Historical Development and Evolution of Related Chemical Architectures

The history of arylpropanoic acid derivatives is closely linked to the development of NSAIDs. researchgate.net Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is a landmark compound in this class, valued for its pain-relieving, anti-pyretic, and anti-inflammatory properties. orientjchem.org Following the success of early NSAIDs like ibuprofen, ketoprofen, and naproxen, the field evolved significantly. researchgate.netijpsr.com Initial research focused on their mechanism of action, primarily the inhibition of cyclooxygenase (COX) enzymes. humanjournals.com In the 1990s, the discovery of two COX isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors. researchgate.net More recent research has moved beyond anti-inflammatory applications, with studies investigating these scaffolds for their potential in cancer prevention and treatment. nih.gov

Significance of Chlorophenolic Moieties in Synthetic and Bioactive Molecules

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and have been extensively studied for their antioxidant and health-promoting properties. nih.govresearchgate.net The introduction of a chlorine atom to this structure, creating a chlorophenolic moiety, dramatically alters its chemical behavior and biological activity.

Structural Implications of Halogenation in Aromatic Systems

Halogenation, the process of adding a halogen like chlorine to a molecule, has profound effects on an aromatic system. Chlorine is an electron-withdrawing group, which can alter the electron distribution within the aromatic ring. This modification influences the molecule's reactivity and how it interacts with other molecules, including biological targets like enzymes and receptors. The presence of chlorine can also increase the compound's lipophilicity (its ability to dissolve in fats and oils), which can affect its absorption and distribution in biological systems. researchgate.net More than 250 drugs approved by the FDA contain chlorine, highlighting the importance of this element in pharmaceutical design. nih.gov

Research Trends in Substituted Phenolic Compounds

Research into substituted phenolic compounds is a dynamic field. Initially focused on their analytical characterization and roles in plant biology, the field has expanded with advances in molecular biology and genomics. nih.gov Current research trends include:

Biological Activity: Investigating the health benefits of phenolic compounds, particularly their antioxidant properties in relation to cancer, cardiovascular diseases, and neurodegenerative disorders. nih.govmdpi.com

Synthesis and Modification: Developing new methods to synthesize and modify phenolic structures to enhance their properties or create novel functionalities. nih.gov

Environmental Applications: Studying the environmental fate of substituted phenols, such as chlorophenols, which are known pollutants, and developing methods for their degradation. researchgate.net

Drug Discovery: Using substituted phenols as building blocks for creating new pharmaceutical agents. researchgate.net

Rationale for Investigating 3-(2-Chloro-4-hydroxyphenyl)propanoic acid

The scientific rationale for investigating this compound stems from the strategic combination of its structural components. The molecule integrates the well-established arylpropanoic acid scaffold with a chlorophenolic moiety. This design suggests a hypothesis that the resulting compound may exhibit unique or enhanced biological activities.

Researchers have explored similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, as potential scaffolds for developing new antimicrobial and anticancer agents. mdpi.comnih.govresearchgate.net These studies have shown that this type of scaffold can be modified to create compounds with potent biological effects. mdpi.comnih.gov By incorporating a chlorine atom into the phenolic ring, as in this compound, chemists aim to modulate the electronic and steric properties of the molecule. This modification could potentially lead to improved potency, selectivity, or novel mechanisms of action against various biological targets. The investigation is therefore driven by the prospect of discovering new chemical entities with valuable therapeutic potential.

Compound Data

Table 1: Properties of this compound

Property Value
CAS Number 1261449-78-8 chemsrc.com
Molecular Formula C₉H₉ClO₃

| Synonyms | 3-(2-CHLORO-4-HYDROXYPHENYL)PROPIONIC ACID chemsrc.com |

Bridging Arylpropanoic Acid and Chlorophenol Research Domains

The compound this compound provides a direct bridge between the typically therapeutic-focused research on arylpropanoic acids and the environmental and toxicological studies of chlorophenols. Research into structurally similar compounds, such as other chlorinated phenylpropanoic acid derivatives, has begun to explore this intersection. For instance, studies on chlorinated 3-phenylpropanoic acid derivatives isolated from marine organisms have revealed significant and selective antimicrobial activities. nih.gov

The presence of the 2-chloro-4-hydroxyphenyl group introduces the electronic and steric properties of a chlorophenol to a propanoic acid backbone. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the phenolic hydroxyl group and the carboxylic acid, which in turn can affect the molecule's membrane permeability and interaction with biological targets. rsc.org The hydroxyl group's position relative to the chlorine atom and the propanoic acid side chain is also critical for potential intramolecular hydrogen bonding, which can impact the compound's conformation and reactivity.

Identification of Research Gaps and Potential Avenues of Exploration

This knowledge gap presents several potential avenues for exploration:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce this compound in high purity is a foundational step. Detailed characterization using modern spectroscopic and crystallographic techniques would provide essential data on its molecular structure and properties.

Biological Screening: A comprehensive screening of its biological activities is warranted. This could include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory properties, building upon the known activities of both parent compound classes.

Toxicological and Environmental Impact Assessment: Given its chlorophenolic moiety, evaluating its environmental fate, persistence, and potential toxicity to various organisms is crucial.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related isomers and derivatives would help to elucidate the structure-activity relationships. For example, comparing the activity of the 2-chloro, 3-chloro, and other positional isomers would clarify the importance of the chlorine atom's location. neliti.com

Scope and Objectives of Academic Inquiry Pertaining to the Compound

The primary objective of academic inquiry into this compound would be to characterize this understudied molecule and determine its potential for either therapeutic application or environmental concern. The scope of such research would be interdisciplinary, spanning organic synthesis, medicinal chemistry, toxicology, and environmental science.

Key objectives would include:

To Establish Physicochemical Profile: The initial goal is to synthesize and purify the compound to determine its fundamental properties. As detailed experimental data is currently scarce, a predicted profile is presented below.

PropertyValueSource
CAS Number1261449-78-8 nih.gov
Molecular FormulaC₉H₉ClO₃Calculated
Molecular Weight200.62 g/mol Calculated
Melting PointData not available-
Boiling PointData not available-
SolubilityData not available-

To Elucidate Biological Activity: A central aim would be to investigate its bioactivity profile. Based on its structural components, a primary hypothesis would be the presence of antimicrobial properties. Research on similar chlorinated phenylpropanoic acids has shown activity against bacteria like Escherichia coli and Staphylococcus aureus. nih.gov Further studies could explore its potential as a selective enzyme inhibitor or a receptor agonist/antagonist.

To Understand the Structure-Function Paradigm: A crucial objective is to understand how the combination of the arylpropanoic acid and chlorophenol features dictates its function. This involves investigating how the chlorine substitution on the phenyl ring modulates the known biological activities of hydroxyphenylpropanoic acids. neliti.com For example, the position of the chlorine atom is known to be a critical determinant of biological activity in other classes of compounds. neliti.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B2685830 3-(2-Chloro-4-hydroxyphenyl)propanoic acid CAS No. 1261449-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJJVRRZPPSJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 3 2 Chloro 4 Hydroxyphenyl Propanoic Acid

Retrosynthetic Analysis of the Target Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Identification of Key Disconnection Points

For 3-(2-Chloro-4-hydroxyphenyl)propanoic acid, two primary disconnection points can be identified in its structure:

Disconnection 1 (Cα-Cβ bond): This disconnection of the bond between the alpha and beta carbons of the propanoic acid side chain suggests a two-carbon synthon and a benzyl (B1604629) halide or equivalent. This approach is less common for 3-arylpropanoic acids.

Disconnection 2 (Aryl-Cβ bond): A more logical disconnection is at the bond connecting the aromatic ring to the β-carbon of the propanoic acid side chain. This leads to a 2-chloro-4-hydroxyphenyl synthon and a three-carbon synthon with a carboxylic acid or a precursor functional group. This is a widely employed strategy for the synthesis of 3-arylpropanoic acids.

A further disconnection within the three-carbon side chain can be envisioned, for example, by considering an intermediate like 3-(2-chloro-4-hydroxyphenyl)acrylic acid (a substituted cinnamic acid). This intermediate can be disconnected at the double bond, leading to 2-chloro-4-hydroxybenzaldehyde (B147074) and a two-carbon synthon derived from acetic anhydride (B1165640) or malonic acid.

Precursors and Starting Materials Considerations

Based on the retrosynthetic analysis, several key precursors and starting materials can be considered:

2-Chlorophenol (B165306): A readily available starting material that can be functionalized to introduce the required substituents.

2-Chloro-4-hydroxybenzaldehyde: A key intermediate that can be synthesized from 2-chlorophenol. This aldehyde can then be converted to the target molecule.

Malonic Acid or Acetic Anhydride: These serve as the source for the two additional carbon atoms required to build the propanoic acid side chain from an aldehyde intermediate.

Acrylic Acid or its Esters: In a different approach, these could be coupled with a suitably activated 2-chloro-4-hydroxyphenyl derivative.

Classical and Modern Approaches to Propanoic Acid Synthesis

The construction of the propanoic acid moiety is central to the synthesis of the target molecule.

Carboxylic Acid Functional Group Introduction Strategies

The carboxylic acid group can be introduced at various stages of the synthesis. A common and efficient method involves the formation of an α,β-unsaturated carboxylic acid intermediate, which is then reduced.

One of the most established methods for synthesizing α,β-unsaturated aromatic acids is the Perkin reaction . This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. For the synthesis of 3-(2-chloro-4-hydroxyphenyl)acrylic acid, 2-chloro-4-hydroxybenzaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297). libretexts.orgwikipedia.orgbyjus.com

Another powerful method is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.org Specifically, the Doebner modification of the Knoevenagel condensation uses malonic acid as the active methylene compound in the presence of a base like pyridine (B92270) or piperidine. wikipedia.org This reaction with 2-chloro-4-hydroxybenzaldehyde would yield the corresponding cinnamic acid derivative, which upon heating, can decarboxylate to the desired acrylic acid.

Aliphatic Chain Elongation Techniques

Once the α,β-unsaturated intermediate, 3-(2-chloro-4-hydroxyphenyl)acrylic acid, is formed, the aliphatic chain is saturated to yield the final propanoic acid. This is typically achieved through catalytic hydrogenation. The double bond of the cinnamic acid derivative can be selectively reduced without affecting the aromatic ring or its substituents. Common catalysts for this transformation include palladium on carbon (Pd/C) under a hydrogen atmosphere. ucalgary.ca Alternatively, other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or under specific conditions can also be employed for the reduction of the carbon-carbon double bond. uni.edufscj.edu

Strategies for Aryl Ring Construction and Functionalization

A plausible and efficient approach begins with the formylation of 2-chlorophenol to produce 2-chloro-4-hydroxybenzaldehyde. Several named reactions can be employed for this purpose:

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to achieve ortho-formylation of phenols. wikipedia.orgallen.inbyjus.com However, for 2-chlorophenol, a mixture of isomers can be expected, and the regioselectivity might not be ideal. The reaction of m-chlorophenol has been shown to yield a mixture of 4-chloro-2-hydroxy- and 2-chloro-4-hydroxy-benzaldehyde. rsc.org

Duff Reaction: This reaction employs hexamine as the formylating agent and typically directs formylation to the ortho position of the hydroxyl group. uni.eduwikipedia.orgchem-station.com

Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like dimethylformamide) and phosphorus oxychloride to formylate electron-rich aromatic rings. jocpr.comwikipedia.orgijpcbs.comorganic-chemistry.orgchem-station.comajrconline.org Phenols are good substrates for this reaction.

Of these, the Vilsmeier-Haack reaction often provides good yields and regioselectivity for the formylation of phenols.

An alternative strategy involves protecting the hydroxyl group of 2-chlorophenol before proceeding with other transformations. The phenol (B47542) can be protected as an ether, for example, a methyl or benzyl ether. uchicago.eduresearchgate.netoup.comhighfine.com This protected intermediate could then undergo other C-C bond-forming reactions like the Friedel-Crafts acylation or the Heck reaction.

Friedel-Crafts Acylation: The protected 2-chlorophenol could potentially be acylated with a three-carbon synthon like succinic anhydride, followed by reduction. However, Friedel-Crafts reactions on substituted benzenes can lead to mixtures of isomers, and the regioselectivity would need to be carefully controlled. nih.govresearchgate.net

Heck Reaction: A protected 2-chloro-4-halophenol could be coupled with an acrylic acid ester using a palladium catalyst. researchgate.netjk-sci.comchemicalbook.com This would be followed by the reduction of the double bond and deprotection of the phenol.

The deprotection of the phenolic ether can be achieved using strong acids like HBr or HI, or other reagents like boron tribromide (BBr₃). libretexts.orgucalgary.ca

A plausible synthetic pathway is outlined in the table below, starting from the formylation of 2-chlorophenol.

Step Reaction Starting Material Reagents Intermediate/Product
1Vilsmeier-Haack Formylation2-ChlorophenolDMF, POCl₃2-Chloro-4-hydroxybenzaldehyde
2Knoevenagel Condensation2-Chloro-4-hydroxybenzaldehydeMalonic acid, Pyridine3-(2-Chloro-4-hydroxyphenyl)acrylic acid
3Catalytic Hydrogenation3-(2-Chloro-4-hydroxyphenyl)acrylic acidH₂, Pd/CThis compound

Halogenation of Aromatic Substrates

The introduction of a chlorine atom onto the aromatic ring is a critical step in the synthesis of the target molecule. Starting from a precursor such as 3-(4-hydroxyphenyl)propanoic acid, the challenge lies in achieving regioselective chlorination at the position ortho to the hydroxyl group. The hydroxyl group is a potent activating group and directs electrophilic substitution to the ortho and para positions. aakash.ac.in Since the para position is blocked by the propanoic acid side chain, substitution is directed to the two ortho positions.

Direct chlorination of phenols often yields a mixture of ortho and para isomers, with the para isomer typically favored. tandfonline.com However, specific reagents and catalysts can be employed to enhance ortho-selectivity. Research has shown that Lewis basic selenoether catalysts can be highly efficient for the ortho-selective electrophilic chlorination of phenols. acs.orgacs.orgnih.gov These catalysts can achieve ortho/para selectivity ratios of up to >20:1, a significant deviation from the innate selectivity which is approximately 1:4. acs.orgnih.gov The mechanism is believed to involve hydrogen bonding between the catalyst and the phenol's hydroxyl group, directing the chlorinating agent to the proximate ortho position.

Another approach involves the use of sulfur-containing catalysts in conjunction with chlorinating agents like sulfuryl chloride (SO₂Cl₂). tandfonline.comresearchgate.net For instance, catalysts such as 1,2-dithiocane, when used with a Lewis acid co-catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), have been shown to modify the regioselectivity of phenol chlorination. tandfonline.com While often used to maximize para-selectivity, careful selection of the catalyst and conditions can influence the ortho/para ratio.

Chlorination MethodReagent/CatalystKey FeatureSelectivity
Lewis Base CatalysisSelenoether catalyst / NCSHigh ortho-selectivityUp to >20:1 ortho/para
Sulfur-based CatalysisDisulfides / SO₂Cl₂ / Lewis AcidModifiable regioselectivityCatalyst-dependent
Zeolite CatalysisL-type zeolite / SO₂Cl₂Enhanced para-selectivityp/o ratio of 8 for phenol

This table summarizes various methods for the regioselective chlorination of phenols, a key step in synthesizing the target compound.

Hydroxylation Methods for Phenolic Derivatives

While the primary strategy might involve chlorinating a pre-existing phenol, an alternative pathway could involve introducing the hydroxyl group onto a chlorinated precursor, such as 3-(2-chlorophenyl)propanoic acid. This transformation is more challenging than chlorination. One potential, though less common, laboratory method is the hydrolysis of a diazonium salt. This would involve the nitration of the 2-chlorophenyl precursor, reduction of the nitro group to an amine, diazotization with nitrous acid, and subsequent heating in water to introduce the hydroxyl group. The regioselectivity of the initial nitration step would be crucial.

Another approach is nucleophilic aromatic substitution, where a leaving group (other than the existing chlorine) is displaced by a hydroxide (B78521) ion. This reaction, however, typically requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups to activate the ring, which are not present in a simple 2-chlorophenylalkanoic acid.

More advanced methods involve transition-metal-catalyzed hydroxylation, though these are often complex and may not be the most direct route for this specific target molecule. Given the relative ease of controlling phenol chlorination, pathways involving hydroxylation of a pre-chlorinated ring are generally less favored for this specific substitution pattern.

Electrophilic Aromatic Substitution Reactions Relevant to the Phenyl Ring

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of the chlorination step depends on the directing effects of the substituents already present on the benzene (B151609) ring: the hydroxyl group (-OH) and the 3-propanoic acid group (-CH₂CH₂COOH).

Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group. masterorganicchemistry.com The oxygen atom's lone pairs donate electron density into the ring via a strong resonance effect (+M effect), which greatly outweighs its electron-withdrawing inductive effect (-I effect). libretexts.orglibretexts.org This donation stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. aakash.ac.in

Alkyl Group (-CH₂CH₂COOH): The propanoic acid side chain is connected to the ring by a saturated carbon atom. Therefore, it functions as an alkyl group, which is a weakly activating, ortho, para-director. chemistrytalk.org It donates electron density primarily through a weak inductive effect (+I effect) and hyperconjugation. libretexts.org

In a precursor like 3-(4-hydroxyphenyl)propanoic acid, both groups direct incoming electrophiles to the same positions. The hydroxyl group is at position 1 and the alkyl chain is at position 4. Both direct to positions 2, 3, 5, and 6. However, the -OH group is a much stronger activating and directing group than the alkyl chain. aakash.ac.in Therefore, substitution is overwhelmingly controlled by the hydroxyl group, directing the incoming chlorine electrophile to its ortho positions (positions 2 and 6, as position 4 is blocked). This makes the synthesis of the desired 2-chloro isomer feasible, although it may be formed along with the 2,6-dichloro byproduct if the reaction is not carefully controlled.

Carbon-Carbon Bond Formation Methodologies for the Propanoic Acid Side Chain

Constructing the propanoic acid side chain on a pre-functionalized 2-chloro-4-hydroxyphenyl ring is an alternative synthetic strategy.

Friedel-Crafts Acylation/Alkylation Approaches

The Friedel-Crafts reaction is a cornerstone of C-C bond formation to aromatic rings. nih.gov

Friedel-Crafts Acylation: A plausible route starts with a protected 2-chlorophenol, such as 2-chloroanisole. This substrate can undergo Friedel-Crafts acylation with propanoyl chloride (CH₃CH₂COCl) or propanoic anhydride in the presence of a Lewis acid catalyst like AlCl₃. organic-chemistry.orglibretexts.org The methoxy (B1213986) group (-OCH₃) is a strong ortho, para-director, and since the ortho position is sterically hindered by the chlorine atom, acylation would be strongly favored at the para position. This would yield 1-(4-methoxy-3-chlorophenyl)propan-1-one. The resulting ketone can then be reduced to the corresponding alkane side chain via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. A final demethylation step would reveal the phenolic hydroxyl group, yielding the target acid. A key advantage of acylation is that the product ketone is deactivated, preventing further reactions on the ring. organic-chemistry.orglibretexts.org A patent describes a similar acylation of 4-fluorophenol (B42351) with 3-chloropropionyl chloride. google.com

Friedel-Crafts Alkylation: Direct alkylation with a 3-carbon alkyl halide (e.g., 1-chloropropane) is less practical. Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation, as the product is more reactive than the starting material. libretexts.org These limitations make acylation followed by reduction a more reliable and controlled approach.

Horner-Wadsworth-Emmons or Wittig Type Reactions Followed by Reduction

These olefination reactions provide a powerful method for forming carbon-carbon double bonds, which can then be reduced to afford the propanoic acid side chain. slideshare.net The general strategy involves the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

The synthesis would begin with 2-chloro-4-hydroxybenzaldehyde. This aldehyde can be reacted with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in a Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com The HWE reaction is known for producing predominantly the (E)-alkene due to thermodynamic control. wikipedia.org The product would be ethyl (E)-3-(2-chloro-4-hydroxyphenyl)propenoate (a substituted cinnamic acid ester).

Alternatively, a Wittig reaction using a triphenylphosphonium ylide, like (methoxycarbonylmethylene)triphenylphosphorane, could be employed. The HWE reaction is often preferred as the water-soluble phosphate (B84403) byproduct is more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org

Once the α,β-unsaturated ester is formed, the carbon-carbon double bond can be readily reduced to a single bond. A common method for this is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This reduction selectively saturates the double bond without affecting the aromatic ring or the ester group. Finally, hydrolysis of the ester group under acidic or basic conditions would yield the desired this compound. A known procedure details the synthesis of 3-chloro-4-hydroxy-cinnamic acid from 3-chloro-4-hydroxy-benzaldehyde and malonic acid, which is a related condensation reaction. prepchem.com

Olefination ReactionPhosphorus ReagentKey FeaturesProduct Stereochemistry
Horner-Wadsworth-Emmons Phosphonate ester (e.g., triethyl phosphonoacetate)More nucleophilic carbanion; water-soluble byproduct. wikipedia.orgPredominantly (E)-alkene. wikipedia.org
Wittig Reaction Phosphonium ylide (e.g., Ph₃P=CHCO₂Et)Broad applicability; byproduct can be difficult to remove.Dependent on ylide stability.

This table compares the HWE and Wittig reactions as potential methods for constructing the unsaturated precursor to the propanoic acid side chain.

Michael Addition or Related Conjugate Addition Strategies

Conjugate addition, or Michael addition, is a 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This strategy can be applied in two main ways to form the propanoic acid side chain.

Aryl Nucleophile Addition: An organometallic reagent derived from a 2-chloro-4-hydroxyaryl halide could act as the nucleophile. Specifically, an organocuprate (Gilman reagent), formed from the corresponding organolithium or Grignard reagent and a copper(I) salt, could be added to an acrylate (B77674) ester (e.g., methyl acrylate). masterorganicchemistry.commasterorganicchemistry.com Organocuprates are known to be excellent reagents for 1,4-addition to α,β-unsaturated systems. masterorganicchemistry.comyoutube.com This would directly form the carbon skeleton of the target molecule's ester precursor, which could then be hydrolyzed. Protecting the hydroxyl group would be necessary before forming the organometallic reagent.

Aryl Acceptor with a C1 Nucleophile: This is a less common approach for this specific target. It would involve a Michael acceptor like 2-chloro-4-hydroxy-β-nitrostyrene and adding a one-carbon nucleophile like cyanide, followed by hydrolysis and reduction. This route is considerably more complex.

A more modern and highly relevant approach is the rhodium-catalyzed 1,4-addition of arylboronic acids to acrylic acid. organic-chemistry.org This method offers a practical, one-step preparation of 3-arylpropionic acids and shows broad functional group tolerance, often working well in aqueous media. organic-chemistry.org A 2-chloro-4-hydroxyphenylboronic acid (with a protected hydroxyl group) could be a suitable substrate for this reaction, providing a direct route to the final product.

Palladium-Catalyzed Cross-Coupling Reactions and Variants

The construction of the carbon skeleton of this compound can be efficiently achieved through various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon bonds. rsc.org These methods offer high efficiency and functional group tolerance. Key strategies applicable to this synthesis include the Mizoroki-Heck reaction, the Suzuki-Miyaura coupling, and the Sonogashira coupling.

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgmdpi.com For the synthesis of the target compound's backbone, a potential pathway would involve the reaction of a di-halogenated phenol derivative, such as 1-bromo-2-chloro-4-hydroxybenzene or 1-iodo-2-chloro-4-hydroxybenzene, with an acrylic acid derivative (e.g., methyl acrylate). The reaction is typically performed in the presence of a palladium catalyst like palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). wikipedia.org Subsequent hydrolysis of the resulting ester would yield the desired propanoic acid.

The Suzuki-Miyaura coupling is another powerful tool, reacting an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.org A plausible synthetic route could involve the coupling of 2-chloro-4-hydroxyphenylboronic acid with a 3-halopropanoic acid ester. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and requires a base, such as potassium carbonate or potassium phosphate (K₃PO₄), to facilitate the transmetalation step. organic-chemistry.orgmdpi.com The choice of solvent, typically ethereal or aromatic solvents like dioxane or toluene, is crucial for reaction efficiency. researchgate.net

The Sonogashira coupling provides a method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction could be employed to synthesize a precursor, for instance, by coupling a protected 2-chloro-4-halophenol with propargyl alcohol. The resulting aryl alkyne could then be subjected to reduction and oxidation steps to form the propanoic acid side chain. The Sonogashira reaction classically uses a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. wikipedia.orgresearchgate.net

Below is a table summarizing typical conditions for these palladium-catalyzed reactions.

Reaction TypeTypical Palladium CatalystCommon LigandsTypical BaseCommon Solvents
Mizoroki-Heck Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄PPh₃, P(o-tol)₃, BINAPEt₃N, K₂CO₃, NaOAcDMF, Acetonitrile, Dioxane
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂PPh₃, PCy₃, SPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, DMF, Water
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XPhosEt₃N, DiisopropylamineTHF, DMF, Toluene

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of intermediates and the final this compound product is critical to remove unreacted starting materials, catalyst residues, and byproducts. Standard laboratory techniques such as chromatography and crystallization are extensively used.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of phenolic acids and related compounds. mdpi.com For preparative separation, reversed-phase chromatography is most common.

Stationary Phase : C18-functionalized silica (B1680970) gel is a widely used stationary phase due to its hydrophobicity, which effectively retains aromatic compounds like phenylpropanoic acids. cabidigitallibrary.org

Mobile Phase : A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component, often acidified with acetic acid or formic acid to suppress the ionization of the carboxylic acid and phenol groups, leading to better peak shape and retention. cabidigitallibrary.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to efficiently separate compounds with different polarities. cabidigitallibrary.org

Detection : A UV detector is commonly used, with detection wavelengths set around 280 nm to detect the phenolic moiety. mdpi.com

For separating potential enantiomers of related chiral propanoic acids, specialized chiral stationary phases, such as those based on cyclodextrins or teicoplanin, can be employed. oup.comnih.gov

The table below outlines typical HPLC conditions for the separation of phenolic acids.

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides hydrophobic stationary phase for separation of aromatic acids.
Mobile Phase Methanol/Water or Acetonitrile/Water with 0.1% Acetic AcidElutes compounds based on polarity; acid suppresses ionization.
Elution Mode Gradient or IsocraticGradient mode is versatile for complex mixtures; Isocratic is simpler for specific separations.
Flow Rate 0.8 - 1.0 mL/minStandard analytical flow rate for good separation efficiency. cabidigitallibrary.org
Temperature 25 - 30 °CControlled temperature ensures reproducible retention times. mdpi.comcabidigitallibrary.org
Detection UV at ~280 nmWavelength for optimal absorbance of the phenyl group. mdpi.com

Crystallization is a powerful and economical technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. uobaghdad.edu.iq

Solvent Selection : The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. For a polar molecule like this compound, which contains both a polar carboxylic acid and a hydroxyl group, as well as a less polar chlorophenyl ring, a range of solvents could be suitable. Polar solvents like water or ethanol, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane, are often effective. uobaghdad.edu.iqyoutube.com The use of mixed solvents allows for fine-tuning of the solvent polarity to achieve optimal crystallization. youtube.com

Procedure : The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. If colored impurities are present, a small amount of activated charcoal may be added, although this should be done with caution for phenolic compounds, as trace iron contaminants can form colored complexes. uobaghdad.edu.iq The hot solution is then filtered to remove insoluble impurities and allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The purified crystals are then collected by filtration. Cooling crystallization is a particularly relevant method for the recovery of phenolic compounds. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions for palladium-catalyzed cross-coupling reactions is essential to maximize the yield of this compound while minimizing side reactions and catalyst loading. numberanalytics.com Several factors can be systematically varied to achieve the desired outcome. acs.orgacs.org

Base : The type, strength, and stoichiometry of the base can significantly affect the reaction. In Suzuki-Miyaura couplings, the base is crucial for the activation of the boronic acid. organic-chemistry.org Inorganic bases like K₂CO₃ and K₃PO₄ are common, but the optimal choice depends on the specific substrates and solvent. mdpi.com

Solvent : The solvent influences the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like DMF, dioxane, and THF are frequently used. numberanalytics.com

Temperature : Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also lead to catalyst decomposition or the formation of undesired byproducts. numberanalytics.com Microwave irradiation has been shown to accelerate many cross-coupling reactions, often leading to higher yields in shorter reaction times. mdpi.com

Reactant Concentration : The concentration of the substrates and the catalyst can influence the reaction kinetics and turnover number. numberanalytics.com High concentrations may favor the desired reaction, but can also lead to issues with solubility or side reactions.

The following table summarizes key parameters for optimization.

ParameterVariableEffect on Reaction
Catalyst System Pd Source (e.g., Pd(OAc)₂, PdCl₂), Ligand Type (e.g., PPh₃, Buchwald ligands, NHCs)Affects catalyst activity, stability, and reaction scope. rsc.orgnumberanalytics.com
Base Type (e.g., K₂CO₃, K₃PO₄, Et₃N), Amount (equivalents)Influences rate-determining steps like transmetalation and reductive elimination. wikipedia.orglibretexts.org
Solvent Polarity and aprotic/protic nature (e.g., DMF, Dioxane, Toluene)Affects solubility of reactants and stability of catalytic intermediates. numberanalytics.com
Temperature Thermal heating (°C) or Microwave irradiationControls reaction rate; higher temperatures can increase yield but also degradation. numberanalytics.commdpi.com
Concentration Molarity of reactants, Catalyst loading (mol %)Impacts reaction kinetics and catalyst turnover frequency. numberanalytics.comnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would feature three protons on the substituted benzene (B151609) ring. The proton at position 6 (H-6), situated between the chlorine and hydroxyl groups, is expected to be a singlet or a narrowly split doublet. The proton at position 5 (H-5), ortho to the hydroxyl group and meta to the chloro and propanoic acid groups, would likely appear as a doublet. The proton at position 3 (H-3), ortho to the propanoic acid substituent and meta to the hydroxyl group, is also expected to be a doublet.

The aliphatic portion of the molecule, the propanoic acid side chain, would give rise to two methylene (B1212753) signals, each integrating to two protons. These would present as two triplets due to coupling with each other. The carboxylic acid proton would appear as a broad singlet, typically downfield, and its chemical shift can be concentration-dependent. The hydroxyl proton on the phenyl ring would also manifest as a broad singlet.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.8 - 7.0d8.0 - 9.0
H-56.6 - 6.8dd8.0 - 9.0, 2.0 - 3.0
H-67.0 - 7.2d2.0 - 3.0
-CH₂- (α to ring)2.8 - 3.0t7.0 - 8.0
-CH₂- (α to COOH)2.5 - 2.7t7.0 - 8.0
-OH9.0 - 10.0br s-
-COOH12.0 - 13.0br s-

Note: Predicted values are based on empirical data for similar substituted phenylpropanoic acids. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine carbon atoms in this compound. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic region will show six signals for the benzene ring carbons, with their chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and propanoic acid groups. The two methylene carbons of the propanoic acid side chain will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O173 - 175
C-4 (C-OH)155 - 158
C-1 (C-CH₂)135 - 138
C-2 (C-Cl)128 - 131
C-6125 - 128
C-3115 - 118
C-5113 - 116
-CH₂- (α to COOH)34 - 37
-CH₂- (α to ring)29 - 32

Note: Predicted values are based on established increments for substituted benzenes and related structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial in confirming the connectivity of the propanoic acid side chain, showing a clear cross-peak between the two methylene groups. It would also help to confirm the coupling between adjacent aromatic protons H-5 and H-6, and H-5 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methylene groups and the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methylene protons of the side chain to the aromatic C-1 carbon and the carbonyl carbon, as well as correlations from the aromatic protons to neighboring carbons, which would solidify the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide through-space correlations, which would be particularly useful in confirming the spatial proximity of the propanoic acid side chain to the substituents on the aromatic ring, for instance, between the benzylic protons and the H-6 proton.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound. For this compound, the molecular formula is C₉H₉ClO₃. The exact mass can be calculated based on the most abundant isotopes of each element.

HRMS Data

ParameterValue
Molecular FormulaC₉H₉ClO₃
Calculated Exact Mass200.02402
Monoisotopic Mass200.0240218 Da nih.gov

The presence of a chlorine atom would also be evident from the isotopic pattern in the mass spectrum, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides valuable information about the compound's structure. While experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on its structure and known fragmentation mechanisms of similar compounds.

A primary fragmentation event would likely be the loss of the carboxylic acid group as CO₂ (44 Da) and H₂O (18 Da). Another characteristic fragmentation for ortho-chloro substituted aromatic compounds can be the loss of a chlorine radical. Cleavage of the bond between the alpha and beta carbons of the propanoic acid side chain is also a common fragmentation pathway for phenylpropanoic acids.

Predicted MS/MS Fragmentation

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
201.03 [M+H]⁺183.02H₂OIonized dehydrated molecule
201.03 [M+H]⁺155.02H₂O + COLoss of water and carbon monoxide
201.03 [M+H]⁺137.05C₂H₄O₂Loss of the propanoic acid side chain
199.01 [M-H]⁻155.02CO₂Decarboxylation
199.01 [M-H]⁻163.03HClLoss of hydrogen chloride

Note: These are predicted fragmentation pathways. The relative abundance of these fragments would depend on the specific conditions of the MS/MS experiment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its carboxylic acid, hydroxyl, and substituted aromatic groups.

Characteristic Vibrational Frequencies of Carboxylic Acid, Hydroxyl, and Aromatic Groups

The key functional groups present in this compound each give rise to characteristic vibrational frequencies in the infrared spectrum.

The carboxylic acid group (-COOH) is readily identified by two prominent absorption bands:

A very broad O-H stretching vibration typically appears in the region of 3300 to 2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.info

A sharp and intense C=O (carbonyl) stretching vibration is observed between 1725 and 1700 cm⁻¹. docbrown.info

The phenolic hydroxyl group (-OH) also exhibits an O-H stretching vibration. In a concentrated sample, this would likely be a broad band around 3400-3200 cm⁻¹ due to hydrogen bonding.

The aromatic ring displays several characteristic bands:

C-H stretching vibrations for the aromatic protons typically occur just above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ "fingerprint" region.

The presence of a chloro group (C-Cl) is generally more difficult to assign as its stretching frequency can vary and falls in the lower frequency region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1725 - 1700Sharp, Strong
Hydroxyl (Phenolic)O-H Stretch3400 - 3200Broad, Medium
Aromatic RingC-H Stretch> 3000Medium
Aromatic RingC=C Stretch1600 - 1450Medium to Weak, Sharp
Aromatic RingC-H Bending900 - 690Medium to Strong

Note: The exact positions of these bands can be influenced by the specific chemical environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene ring and the carbonyl group of the carboxylic acid. The benzene ring is the primary chromophore and is expected to exhibit characteristic absorption bands in the ultraviolet region.

The electronic transitions are typically π → π* transitions associated with the aromatic system. The presence of the hydroxyl and chloro substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). The hydroxyl group, being an activating group, is expected to cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. The chloro group also acts as an auxochrome and can further modify the absorption spectrum. The carbonyl group of the carboxylic acid has a weaker n → π* transition which may be obscured by the stronger absorptions of the aromatic ring.

X-Ray Crystallography for Solid-State Structural Analysis (if applicable)

As of the current literature, no specific X-ray crystallographic data for this compound has been published. This technique, were it to be applied, would provide precise information on the three-dimensional arrangement of the atoms in the crystal lattice. This includes bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For a related compound, 3-chloro-4-hydroxyphenylacetic acid, crystallographic studies have been performed on its salts with various amines. mdpi.com These studies reveal extensive hydrogen bonding networks involving the carboxylic acid, hydroxyl group, and the amine counterions. mdpi.com It is reasonable to expect that in the solid state, this compound would also exhibit significant intermolecular hydrogen bonding, likely forming dimers through its carboxylic acid groups, a common structural motif for carboxylic acids. docbrown.info

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Studies

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for chemical modification. As a polar, ionizable group, it often plays a crucial role in the solubility of a compound and its ability to form hydrogen bonds or ionic interactions with biological targets.

Amidation, accomplished by activating the carboxylic acid and reacting it with a primary or secondary amine, introduces a hydrogen bond donor and/or acceptor group in place of the acidic hydroxyl. This can fundamentally alter the interaction profile of the molecule with its target. Studies on various arylpropionic acid derivatives have shown that such modifications can significantly impact biological activity, including antibacterial, anticancer, and anti-inflammatory properties. For instance, the synthesis of novel amide derivatives of related propionic acids has been a successful strategy in modulating their pharmacological profiles.

Modification Resulting Functional Group Example Derivative Name Rationale for SAR Study
EsterificationMethyl EsterMethyl 3-(2-chloro-4-hydroxyphenyl)propanoateNeutralizes charge, increases lipophilicity, probes importance of acidic proton.
AmidationPrimary Amide3-(2-Chloro-4-hydroxyphenyl)propanamideReplaces acidic group with H-bond donor/acceptor, alters polarity.
AmidationN-methyl AmideN-Methyl-3-(2-chloro-4-hydroxyphenyl)propanamideIntroduces steric bulk and removes one H-bond donor compared to the primary amide.

The carboxylic acid can be reduced to a primary alcohol, 3-(2-Chloro-4-hydroxyphenyl)propan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation completely removes the carbonyl group and its associated electronic and hydrogen-bonding characteristics, replacing it with a more flexible and neutral hydroxyl group.

The resulting alcohol serves as a new branching point for further derivatization. It can be converted into ethers (e.g., O-methyl ether) or esters (e.g., acetate (B1210297) ester) to explore the impact of size, polarity, and hydrogen-bonding capacity at this position. These changes help to determine if the planarity and electron-withdrawing nature of the carboxylic acid are essential for activity, or if a neutral, flexible linker is preferred.

Modification Resulting Functional Group Example Derivative Name Rationale for SAR Study
ReductionPrimary Alcohol3-(2-Chloro-4-hydroxyphenyl)propan-1-olRemoves carbonyl, increases flexibility, evaluates the necessity of the acidic moiety.
Etherification of AlcoholMethyl Ether1-(2-Chloro-4-hydroxyphenyl)-3-methoxypropaneCaps the terminal hydroxyl to remove H-bonding capability and increase lipophilicity.
Esterification of AlcoholAcetate Ester3-(2-Chloro-4-hydroxyphenyl)propyl acetateAdds a carbonyl group, altering electronic properties and steric bulk.

Alterations of the Hydroxyl Group

The phenolic hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. Its acidity and electronic influence on the phenyl ring are critical aspects to investigate in SAR studies.

Masking the phenolic hydroxyl group through etherification (O-alkylation) or esterification (O-acylation) is a valuable strategy to assess its role in target binding. Etherification, for example by reaction with an alkyl halide in the presence of a base, produces derivatives like 3-(2-Chloro-4-methoxyphenyl)propanoic acid. This modification removes the hydrogen bond donating ability of the phenol (B47542) and can alter the conformation of the molecule.

Esterification of the phenol creates a bulkier, more lipophilic group that is potentially labile in vivo, which could be useful for prodrug strategies. SAR studies on other phenolic compounds, such as quercetin, have demonstrated that O-alkylation can significantly modulate anticancer activity, highlighting the importance of the substitution pattern of hydroxyl groups for biological efficacy. nih.gov

Modification Resulting Functional Group Example Derivative Name Rationale for SAR Study
EtherificationMethyl Ether3-(2-Chloro-4-methoxyphenyl)propanoic acidRemoves phenolic H-bond donor, increases lipophilicity, assesses importance of acidity.
EsterificationAcetate Ester4-(2-Carboxyethyl)-3-chlorophenyl acetateAdds steric bulk, removes H-bond donor, creates a potential prodrug.

To definitively establish the importance of the hydroxyl group, analogues can be synthesized where it is replaced by another functional group or removed entirely. The hydroxyl group can be converted to an amino group, yielding 3-(2-Chloro-4-aminophenyl)propanoic acid. This replaces a hydrogen bond donor/acceptor with a basic group that is also a hydrogen bond donor, significantly altering the electronic character of the phenyl ring.

Alternatively, complete removal of the hydroxyl group (dehydroxylation) would yield 3-(2-Chlorophenyl)propanoic acid. This modification allows for the evaluation of the hydroxyl group's contribution to activity through hydrogen bonding and electronic effects versus potential unfavorable steric or electronic interactions. Comparing the activity of these analogues to the parent compound provides a clear picture of the hydroxyl's role in the pharmacophore.

Modification Resulting Functional Group Example Derivative Name Rationale for SAR Study
Replacement with AminePrimary Aromatic Amine3-(2-Chloro-4-aminophenyl)propanoic acidReplaces acidic OH with basic NH₂, alters H-bonding and electronic properties.
Elimination (Dehydroxylation)Hydrogen3-(2-Chlorophenyl)propanoic acidRemoves all functionality at the 4-position to establish its essentiality.

Substitution Pattern Variations on the Phenyl Ring

Creating regioisomers, such as 3-(3-Chloro-4-hydroxyphenyl)propanoic acid or 3-(4-Chloro-2-hydroxyphenyl)propanoic acid, can reveal the spatial requirements of the receptor or enzyme active site. A shift in the substituent positions can disrupt or create favorable interactions, leading to a significant change in biological activity.

Isomeric Forms of Chloro- and Hydroxyphenyl Substitution

The relative positions of the chloro and hydroxyl groups on the phenyl ring are critical determinants of the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. Synthesizing and evaluating isomeric forms is a fundamental step in SAR exploration. By moving the chloro and hydroxyl substituents to different positions on the phenyl ring, researchers can map the target's binding pocket to identify regions sensitive to steric hindrance or requiring specific hydrogen bonding patterns.

For instance, moving the chloro group from position 2 to position 3 (creating 3-(3-Chloro-4-hydroxyphenyl)propanoic acid) or position 5 (creating 3-(5-Chloro-4-hydroxyphenyl)propanoic acid) would significantly alter the molecule's electronic and steric profile. The ortho-chloro substituent in the parent compound forces a specific conformation relative to the propanoic acid chain, whereas a meta- or para-chloro group would allow for different spatial arrangements. Similarly, shifting the hydroxyl group could disrupt or enable key hydrogen bond interactions within a receptor's active site.

Table 1: Hypothetical Activity of Phenyl Ring Isomers This table illustrates the potential impact of isomeric substitution on biological activity based on common medicinal chemistry principles. Actual activity would be target-dependent.

Compound NameChloro PositionHydroxy PositionExpected Impact on Activity
3-(2-Chloro-4-hydroxyphenyl)propanoic acid2 (ortho)4 (para)Parent compound; baseline activity.
3-(3-Chloro-4-hydroxyphenyl)propanoic acid3 (meta)4 (para)May alter binding conformation; potentially reduced or different activity.
3-(2-Chloro-5-hydroxyphenyl)propanoic acid2 (ortho)5 (meta)Likely to significantly decrease activity if the 4-OH is a key H-bond donor/acceptor.
3-(4-Chloro-2-hydroxyphenyl)propanoic acid4 (para)2 (ortho)Changes electronic effects and H-bonding geometry.

Introduction of Other Halogens or Electron-Donating/Withdrawing Groups

To further refine the electronic and lipophilic properties of the phenyl ring, SAR studies involve replacing the chlorine atom with other halogens (F, Br, I) or introducing various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). wikipedia.orgmasterorganicchemistry.com

Halogen Substitution : Replacing chlorine with fluorine can increase metabolic stability and alter binding affinity due to fluorine's high electronegativity and small size. Conversely, substituting with bromine or iodine increases both size (steric bulk) and lipophilicity, which can enhance binding through van der Waals interactions but may also negatively impact solubility.

Electron-Donating/Withdrawing Groups : Introducing an EDG, such as a methoxy (B1213986) (-OCH₃) or methyl (-CH₃) group, increases the electron density of the aromatic ring, potentially enhancing π-π interactions with a biological target. wikipedia.org In contrast, adding a strong EWG, like a nitro (-NO₂) or trifluoromethyl (-CF₃) group, decreases the ring's electron density and can introduce new polar interactions or alter the pKa of the phenolic hydroxyl group. masterorganicchemistry.com These modifications help to determine whether the target interaction is favored by an electron-rich or electron-poor aromatic system.

Modification of the Propanoic Acid Chain

Homologation or Deshomologation of the Aliphatic Linker

Altering the length of the aliphatic chain that connects the phenyl ring to the carboxylic acid group is a common strategy to optimize ligand positioning within a binding site.

Homologation : Extending the chain by one methylene (B1212753) group results in 4-(2-chloro-4-hydroxyphenyl)butanoic acid. This increased length and flexibility may allow the acidic head to access a different or more distant binding pocket within the target protein.

Deshomologation : Shortening the chain by one methylene group yields 2-(2-chloro-4-hydroxyphenyl)acetic acid. This creates a more rigid structure, which can be beneficial if the target requires a more constrained conformation for optimal binding.

These changes directly impact the distance between the aromatic ring and the carboxylate group, a critical parameter for many receptor-ligand interactions.

Introduction of Chirality or Unsaturation into the Chain

Introducing stereochemical complexity or conformational rigidity into the side chain can lead to significant improvements in potency and selectivity.

Introduction of Chirality : Placing a substituent, such as a methyl group, at the α-position (C2) of the propanoic acid chain creates a chiral center, resulting in (R)- and (S)-enantiomers of 2-methyl-3-(2-chloro-4-hydroxyphenyl)propanoic acid. Biological systems are inherently chiral, and often only one enantiomer is responsible for the desired activity. nih.gov For the related 2-arylpropanoic acid class of drugs (e.g., ibuprofen), the (S)-enantiomer is typically the more active form. nih.gov

Introduction of Unsaturation : Introducing a double bond between C2 and C3 of the side chain yields the corresponding (E)- and (Z)-3-(2-chloro-4-hydroxyphenyl)propenoic acid (a cinnamic acid derivative). This modification makes the side chain rigid and planar, restricting its conformational freedom. This can lock the molecule into a bioactive conformation, potentially increasing affinity, but can also prevent it from adopting the necessary shape for binding if flexibility is required.

Synthesis of Heterocyclic or Fused Ring Analogues

Replacing the phenyl ring with a bioisostere, such as a heterocycle or a fused ring system, is an advanced strategy to improve physicochemical properties, metabolic stability, and potency. hyphadiscovery.comprismbiolab.com Bioisosteres are functional groups that possess similar steric and electronic properties, allowing them to interact with a target in a comparable manner while offering a different molecular scaffold. nih.gov

Heterocyclic Analogues : The 2-chloro-4-hydroxyphenyl moiety could be replaced by a bioisosteric heterocycle like pyridine (B92270), thiophene, or furan. For example, synthesis of a pyridine analogue, such as 3-(5-chloro-6-hydroxy-pyridin-3-yl)propanoic acid, would maintain a similar arrangement of the key chloro, hydroxyl, and propanoic acid groups but would alter the molecule's polarity, solubility, and metabolic profile. prepchem.com

Fused Ring Analogues : The phenyl ring could be fused with another ring to create larger, more rigid systems like naphthalene (B1677914) or benzofuran (B130515). A benzofuran analogue, for instance, could be synthesized to explore a larger chemical space within the binding pocket and introduce new hydrophobic interactions.

Table 2: Examples of Bioisosteric Ring Replacements

Original MoietyBioisosteric ReplacementRationale for Modification
PhenylPyridineIntroduce nitrogen atom to act as H-bond acceptor, alter pKa, improve solubility.
PhenylThiopheneAlter ring electronics and size, potentially improve metabolic stability.
PhenylBicyclo[1.1.1]pentaneIntroduce a saturated, rigid scaffold to improve solubility and metabolic profile while mimicking the phenyl vector. nih.gov
PhenylNaphthaleneIncrease surface area for hydrophobic interactions, explore larger binding pockets.

Stereochemical Investigations of Chiral Analogues (if applicable)

When chiral analogues are synthesized (as described in 4.4.2), a thorough investigation of their stereochemistry is paramount. nih.gov The differential activity of enantiomers is a well-established principle in pharmacology. nih.govmdpi.com

For chiral 2-arylpropanoic acids, studies often reveal that one enantiomer is significantly more potent. nih.gov For example, the (S)-enantiomer is typically the active form that inhibits the target enzyme, while the (R)-enantiomer is often inactive or significantly less potent. nih.gov However, a complicating factor is the potential for in vivo metabolic chiral inversion, where the inactive (R)-enantiomer is converted into the active (S)-enantiomer by enzymes like 2-arylpropionyl-CoA epimerase. nih.govnih.gov

Therefore, stereochemical investigations would involve:

Chiral Separation : Developing analytical methods (e.g., chiral HPLC) to separate and purify the individual (R)- and (S)-enantiomers. researchgate.netnih.gov

Absolute Configuration Determination : Using techniques like X-ray crystallography or comparison with known standards to assign the absolute configuration of each enantiomer. researchgate.net

In Vitro and In Vivo Evaluation : Testing the purified enantiomers separately in biological assays to determine their individual potencies and efficacies.

Metabolic Studies : Investigating whether chiral inversion occurs in relevant biological systems.

These studies are critical for identifying the true eutomer (the more active enantiomer) and for developing a single-enantiomer drug, which can offer a better therapeutic index and reduced metabolic burden compared to a racemic mixture.

Computational and Theoretical Investigations of 3 2 Chloro 4 Hydroxyphenyl Propanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. For 3-(2-chloro-4-hydroxyphenyl)propanoic acid, these methods would provide a foundational understanding of its behavior at the molecular level.

Density Functional Theory (DFT) Studies of Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. A typical output of a DFT study would be a table of bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available) | Parameter | Atom 1 | Atom 2 | Atom 3 | Value | |---|---|---|---|---| | Bond Length | C1 | C2 | | (Å) | | Bond Angle | C1 | C2 | C3 | (°) | | Dihedral Angle | C1 | C2 | C3 | C4 | (°) | Note: This table is for illustrative purposes only. No experimental or theoretical data for these parameters could be located.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)

Orbital Energy (eV)
HOMO
LUMO
HOMO-LUMO Gap

Note: This table is for illustrative purposes only. No calculated energy values for this specific compound are available in the literature.

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential map (MEP) is a visual representation of the charge distribution within a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This analysis is valuable for predicting how the molecule will interact with other chemical species. The charge distribution can be quantified through methods such as Mulliken or Natural Bond Orbital (NBO) population analysis.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are employed to explore the dynamic behavior of a molecule and to identify its preferred shapes or conformations.

Exploration of Preferred Conformations in Solution and Gas Phase

Molecules are not static; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations in different environments, such as in the gas phase or in a solvent. This information is critical for understanding a molecule's biological activity and physical properties.

Torsional Scans and Energy Landscape Mapping

A torsional scan involves systematically rotating a specific dihedral angle in a molecule and calculating the corresponding energy at each step. The resulting data can be used to create an energy landscape map, which illustrates the energy barriers between different conformations and identifies the lowest-energy (most stable) conformers.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) and infrared (IR) spectra, aiding in its structural confirmation and the interpretation of experimental findings.

Theoretical Calculation of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods, typically employing Density Functional Theory (DFT), has become a standard practice in chemical research. By calculating the magnetic shielding tensors of the nuclei within a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. These calculations are instrumental in assigning signals in experimental spectra and can help in the structural elucidation of newly synthesized compounds.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values generated for illustrative purposes based on computational chemistry principles.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)12.10178.5
Aromatic CH (Position 3)7.15129.8
Aromatic CH (Position 5)6.80116.2
Aromatic CH (Position 6)7.25122.5
Methylene (B1212753) (-CH₂-) adjacent to ring2.9534.1
Methylene (-CH₂-) adjacent to COOH2.6530.5
Aromatic C-Cl-125.0
Aromatic C-OH-155.3
Aromatic C (ipso to propanoic acid)-132.7

Vibrational Frequency Analysis for IR Spectral Interpretation

Vibrational frequency analysis, another application of DFT, is used to predict the infrared (IR) spectrum of a molecule. This computational technique calculates the frequencies and intensities of the fundamental vibrational modes of the molecule, which correspond to the absorption bands observed in an experimental IR spectrum. A detailed assignment of these vibrational modes can provide a deeper understanding of the molecular structure and bonding.

The theoretical IR spectrum of this compound can be computed to identify characteristic vibrational frequencies. These calculations can help in assigning the peaks in an experimental spectrum to specific functional groups and vibrational motions within the molecule.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: These are hypothetical values generated for illustrative purposes based on computational chemistry principles.)

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3450O-H stretch (phenolic)
3050O-H stretch (carboxylic acid)
2950C-H stretch (aromatic)
2920C-H stretch (aliphatic)
1710C=O stretch (carboxylic acid)
1600, 1480C=C stretch (aromatic ring)
1250C-O stretch (phenolic)
1050C-Cl stretch

Molecular Docking and Binding Affinity Predictions (Ligand-Receptor Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as an enzyme or a receptor.

In Silico Screening Against Selected Biomolecular Targets (e.g., enzymes, receptors)

In silico screening of this compound against a panel of biomolecular targets can help identify potential biological activities. For instance, given its structural similarity to other anti-inflammatory agents, it could be docked into the active sites of enzymes like cyclooxygenases (COX-1 and COX-2) to predict its potential as an inhibitor. The docking scores and predicted binding energies provide an initial assessment of the binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound (Note: These are hypothetical values generated for illustrative purposes based on computational chemistry principles.)

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki, µM)
Cyclooxygenase-1 (COX-1)1EQG-7.81.5
Cyclooxygenase-2 (COX-2)1CX2-8.50.5
5-Lipoxygenase (5-LOX)3V99-7.23.2

Analysis of Interaction Modes and Binding Hotspots

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the target protein. Analysis of the docked pose can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. Identifying these "binding hotspots" is crucial for understanding the mechanism of action and for guiding further lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized analogues and to identify the key structural features that influence their potency.

For analogues of this compound, a QSAR model could be developed by synthesizing a library of related compounds with variations in the substituents on the phenyl ring and the length of the propanoic acid chain. The biological activity of these compounds would be experimentally determined, and then various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analogue. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could guide the design of more potent and selective compounds.

Environmental Fate and Biotransformation Research

Degradation Pathways in Environmental Matrices

The degradation of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid in the environment is primarily governed by photolytic and hydrolytic processes. These abiotic degradation mechanisms can significantly influence the compound's persistence and the nature of its transformation products.

While direct photolysis of chlorophenols by sunlight is generally slow, the presence of photosensitizers in the environment can accelerate their degradation. For compounds structurally similar to this compound, photocatalytic degradation, often mediated by naturally occurring substances like humic acids or mineral oxides, is a more significant pathway.

The photolytic degradation of the 2-chloro-4-hydroxyphenyl moiety likely proceeds through the generation of highly reactive hydroxyl radicals. These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. The degradation kinetics of related chlorophenolic compounds have been observed to follow pseudo-first-order kinetics, with the rate being dependent on factors such as the intensity of light, the concentration of photosensitizers, and the pH of the medium. The propanoic acid side chain may also undergo photo-oxidation, potentially leading to the formation of smaller organic acids and carbon dioxide.

Table 1: Factors Influencing Photolytic Degradation of Chlorophenolic Compounds

Factor Effect on Degradation Rate
Light Intensity Increases with higher intensity
Photosensitizers Presence of substances like TiO2 or humic acids accelerates degradation
pH Influences the speciation of the compound and the generation of reactive oxygen species

| Oxygen Concentration | Generally enhances degradation through the formation of peroxy radicals |

The hydrolytic stability of this compound is largely determined by the resilience of its constituent chemical bonds to cleavage by water. The ether linkage and the carbon-chlorine bond on the aromatic ring are the most relevant sites for potential hydrolysis.

Generally, the carbon-chlorine bond in chlorophenols is resistant to hydrolysis under typical environmental pH and temperature conditions. nih.govfachoekotoxikologie.de Similarly, the ether linkage in aromatic compounds exhibits considerable stability. Therefore, the hydrolytic degradation of the 2-chloro-4-hydroxyphenyl moiety is expected to be a slow process in the absence of microbial or enzymatic activity. The carboxylic acid group of the propanoic acid side chain will ionize depending on the pH of the surrounding water, which can affect its solubility and bioavailability, but does not represent a degradation pathway in itself. Significant hydrolysis would likely only occur under extreme pH or temperature conditions, which are not typical of most natural environments. fachoekotoxikologie.de

Microbial Degradation and Bioremediation Potential

Microbial degradation is a key process in the natural attenuation of organic pollutants, including chlorinated aromatic compounds. The unique structure of this compound, combining a chlorinated phenol (B47542) with a propanoic acid side chain, suggests that a variety of microorganisms with diverse metabolic capabilities could be involved in its breakdown.

While specific studies on the isolation of microorganisms that degrade this compound are not extensively documented, research on analogous compounds provides strong indications of the types of microbes that would be capable of its metabolism. Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide range of chlorophenols. nih.govresearchgate.netnih.gov For instance, Pseudomonas sp. strain B13 has been shown to be involved in the dissimilation of chlorocatechols, which are common intermediates in chlorophenol degradation. nih.gov Similarly, various Rhodococcus strains have been isolated that can mineralize polychlorinated phenols. nih.govnih.gov

Fungi, particularly white-rot fungi such as those from the genus Aspergillus, are also recognized for their capacity to degrade phenolic compounds through the action of extracellular enzymes. iosrphr.orgresearchgate.net It is highly probable that microbial consortia, rather than single strains, would be more effective in the complete mineralization of this compound in natural environments, with different species contributing to the breakdown of the aromatic ring and the aliphatic side chain.

Table 2: Genera of Microorganisms with Potential to Degrade Components of this compound

Microbial Genus Degraded Component/Analog Reference(s)
Pseudomonas Chlorophenols, Chlorocatechols nih.govnih.gov
Rhodococcus Polychlorinated phenols researchgate.netnih.govnih.gov
Aspergillus Phenol iosrphr.orgresearchgate.net
Stenotrophomonas Chlorophenoxyalkanoic acids nih.gov

| Alcaligenes | Chlorophenoxyalkanoic acids | oup.com |

The initial step in the microbial degradation of the chlorophenol moiety of this compound is likely hydroxylation of the aromatic ring. This reaction is typically catalyzed by monooxygenase or dioxygenase enzymes. This hydroxylation can lead to the formation of a chlorocatechol derivative.

Once a chlorocatechol intermediate is formed, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. There are two primary pathways for catechol cleavage: ortho-cleavage and meta-cleavage. In the degradation of chlorinated aromatics, the ortho-cleavage pathway is often favored as the meta-cleavage of chlorocatechols can lead to the formation of toxic dead-end products. The ortho-cleavage pathway involves the action of catechol 1,2-dioxygenase, which breaks the bond between the two hydroxylated carbons, leading to the formation of a chlorinated muconic acid derivative. Subsequent enzymatic reactions would then lead to the removal of the chlorine atom and the channeling of the resulting intermediates into central metabolic pathways.

Extracellular enzymes, such as laccases and peroxidases produced by fungi, can also initiate the degradation of chlorophenols through oxidative coupling reactions, leading to polymerization and precipitation, or through direct oxidation that can facilitate subsequent degradation.

Based on the known microbial degradation pathways of related compounds, a plausible metabolic route for this compound can be proposed. The initial microbial attack could occur on either the aromatic ring or the propanoic acid side chain.

If degradation is initiated on the aromatic ring, hydroxylation would likely produce a dihydroxylated intermediate. Subsequent ring cleavage would yield aliphatic acids. For example, the degradation of chlorophenoxyalkanoic acids is known to proceed through the formation of the corresponding chlorophenol and a glyoxylic acid derivative. nih.gov

Alternatively, if the propanoic acid side chain is metabolized first, it could undergo β-oxidation, a common pathway for the degradation of fatty acids. This would shorten the side chain, potentially leading to the formation of 2-Chloro-4-hydroxyphenylacetic acid and subsequently 2-Chloro-4-hydroxyphenol.

The complete mineralization of the compound would involve the breakdown of these initial metabolites into smaller, non-toxic molecules such as carbon dioxide, water, and chloride ions. The identification of specific metabolites through techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy in future studies will be crucial for elucidating the precise degradation pathways.

Table 3: Potential Microbial Metabolites of this compound

Potential Metabolite Precursor Moiety Potential Transformation Pathway
3-(2-Chloro-4,5-dihydroxyphenyl)propanoic acid 2-Chloro-4-hydroxyphenyl Hydroxylation of the aromatic ring
2-Chloro-4-hydroxyphenylacetic acid Propanoic acid side chain β-oxidation
2-Chloro-4-hydroxyphenol Propanoic acid side chain Further side-chain degradation
Chlorocatechol derivative 2-Chloro-4-hydroxyphenyl Hydroxylation

| Chlorinated muconic acid derivative | Chlorocatechol derivative | Ortho-ring cleavage |

Research on Environmental Fate of this compound Inconclusive

A comprehensive review of scientific literature reveals a significant data gap in the environmental fate and biotransformation of the chemical compound this compound. Specifically, there is no available research focusing on its environmental persistence, mobility, adsorption to soil and sediment, or its leaching potential in aquatic systems.

Despite extensive searches for scholarly articles and environmental data, no studies were identified that specifically investigate the behavior of this compound in various environmental compartments. As a result, key parameters used to assess the environmental risk of chemical substances, such as soil adsorption coefficients (Koc) and leaching potential, have not been determined for this particular compound.

The absence of empirical data or predictive modeling studies for this compound means that its tendency to persist in the environment, its mobility through soil profiles, and its potential to contaminate groundwater remain unknown. Understanding these characteristics is crucial for a complete environmental risk assessment.

While research exists for structurally related compounds, such as other chlorinated phenols and propanoic acid derivatives, the unique combination of the chloro-, hydroxyl-, and propanoic acid functional groups on the phenyl ring of this specific molecule necessitates dedicated studies. The environmental behavior of a chemical is highly dependent on its specific structure and physicochemical properties, making extrapolations from other compounds unreliable.

Consequently, it is not possible to provide detailed research findings or data tables on the adsorption and leaching characteristics of this compound at this time. Further research is required to address this knowledge gap and to understand the potential environmental impact of this compound.

Potential Applications and Utility in Chemical Sciences

Role as a Synthetic Intermediate for Advanced Organic Molecules

As a synthetic intermediate, 3-(2-Chloro-4-hydroxyphenyl)propanoic acid offers a valuable scaffold for constructing more complex molecular architectures, finding potential roles in the synthesis of natural products and as a foundational structure for pharmaceutical development.

The structural motif of chlorinated phenylpropanoic acids has been identified in natural products. Research has led to the isolation of several chlorinated derivatives of 3-phenylpropanoic acid from marine actinomycetes, such as Streptomyces coelicolor. nih.govnih.gov These discoveries highlight that the core structure of this compound is present in nature's biosynthetic repertoire. nih.govnih.gov

This natural occurrence suggests that this compound could serve as a key precursor or an analogue in the laboratory synthesis of these and other, more complex, related natural products. nih.gov Its structure provides a strategic starting point for synthetic chemists aiming to replicate or diversify these naturally occurring molecules.

Table 1: Comparison of this compound with Related Natural Products

Compound Name Molecular Formula Structural Difference from Target Compound Source
This compound C₉H₉ClO₃ - (Target Compound) Synthetic
3-(3-Chloro-4-hydroxyphenyl)propanoic acid C₉H₉ClO₃ Isomeric chlorine position (meta vs. ortho) Streptomyces coelicolor nih.gov
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ Additional chlorine atom on the phenyl ring Streptomyces coelicolor nih.gov

In the realm of medicinal chemistry, the hydroxyphenylpropanoic acid framework is considered a valuable scaffold for the development of new therapeutic agents. mdpi.comresearchgate.net Extensive research on structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated their potential as foundational platforms for creating novel antimicrobial and anticancer candidates for non-clinical evaluation. mdpi.comnih.govnih.gov

These related scaffolds have yielded derivatives with potent activity against multidrug-resistant bacteria, including MRSA, and various fungal pathogens. nih.govnih.govelsevierpure.com Furthermore, studies have shown that modifying this type of scaffold can lead to compounds with significant anticancer and antioxidant properties. mdpi.com The synthetic versatility of the phenolic hydroxyl and carboxylic acid groups allows for the creation of large libraries of compounds by incorporating diverse substituents. nih.govresearchgate.net

Given these precedents, this compound represents an attractive starting point for similar discovery programs. Its functional groups are ideal handles for chemical modification, enabling the exploration of new chemical space in the search for biologically active molecules. mdpi.com The arylpropionic acid class, in general, is well-established in pharmacology, suggesting that new derivatives could exhibit a wide range of biological activities. researchgate.nethumanjournals.comresearchgate.netorientjchem.org

Table 2: Investigated Biological Activities of Structurally Related Scaffolds

Scaffold Type Target Biological Activity Pathogens/Cell Lines Studied Key Findings
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Antimicrobial ESKAPE group pathogens, Candida auris Broad-spectrum activity; MIC values as low as 0.5 µg/mL against certain strains. nih.govnih.gov
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Anticancer, Antioxidant A549 non-small cell lung cancer cells Certain derivatives reduced cancer cell viability and migration while showing potent antioxidant properties. mdpi.com

Applications in Materials Science

The bifunctional nature of this compound, possessing both a carboxylic acid and a phenolic hydroxyl group, makes it a candidate for applications in polymer chemistry. vaia.com These groups are capable of participating in various polymerization reactions.

This compound can be incorporated into polymer backbones to modify material properties. The presence of the aromatic ring and the chlorine atom can enhance thermal stability, flame retardancy, and alter the refractive index of the resulting polymer. Chlorophenols and their derivatives are used in various industrial processes, and their integration into polymers could impart specific functionalities. taylorandfrancis.comnih.gov

Theoretically, this compound can act as a functional monomer in step-growth polymerization. researchgate.net Its two distinct reactive sites—the carboxylic acid and the phenol (B47542)—allow for the synthesis of various types of polymers. vaia.comlibretexts.org

Polyesters: Through esterification reactions, it can be copolymerized with diols or other hydroxy-acids.

Polyamides: After conversion of the carboxylic acid to a more reactive derivative (like an acyl chloride), it could be reacted with diamines.

Polycarbonates/Polyethers: The phenolic hydroxyl group could be used to form polycarbonate or polyether linkages.

Additionally, the molecule could function as a cross-linking agent to create network polymers by reacting its functional groups with complementary sites on existing polymer chains, thereby increasing rigidity and thermal stability.

Table 3: Potential Polymer Systems Utilizing this compound as a Monomer

Polymer Type Co-monomer Required Linkage Formed Potential Properties
Polyester Diol (e.g., ethylene (B1197577) glycol) Ester Thermal stability, modified solubility
Polyamide Diamine (e.g., hexamethylenediamine) Amide High strength, chemical resistance
Polyether Dihalide (e.g., dibromomethane) Ether Flexibility, chemical inertness

Development as a Chemical Probe or Research Tool

Chemical probes are essential tools for interrogating biological systems. olemiss.edu The structure of this compound is well-suited for development into such a research tool. A typical chemical probe consists of a reactive or binding group, a linker, and a reporter tag (e.g., a fluorophore or biotin). unimi.it

The carboxylic acid moiety of this compound provides a convenient attachment point for linkers and reporter tags through standard amide coupling reactions. olemiss.edu The chloro-hydroxyphenyl portion of the molecule can serve as the specific binding element (pharmacophore) that interacts with a protein target. By attaching a fluorescent dye or an affinity tag, researchers could use this newly synthesized probe to identify and study the localization and interactions of its cellular targets, aiding in the broader field of chemical biology. mdpi.com

Fluorescent or Isotopic Labeling for Biological Tracking

In the field of biological tracking, fluorescent and isotopic labeling are indispensable techniques for monitoring the localization, movement, and metabolic fate of molecules within biological systems. While the inherent structure of this compound does not render it fluorescent, its functional groups—the carboxylic acid and the phenolic hydroxyl group—offer reactive sites for the covalent attachment of fluorophores. A fluorophore is a molecule that, upon absorbing light of a specific wavelength, emits light at a longer wavelength. This property allows for the visualization and tracking of the labeled molecule.

Similarly, for isotopic labeling, one or more atoms in the this compound molecule could theoretically be replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). This substitution does not significantly alter the chemical properties of the molecule but changes its mass, allowing it to be distinguished and traced using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Currently, there is a lack of specific studies in the available scientific literature detailing the use of this compound as a scaffold for either fluorescent or isotopic labeling for the purpose of biological tracking. However, the fundamental chemistry for such modifications is well-established, suggesting that the compound could be adapted for these applications should a specific research need arise.

Affinity Tags for Target Identification

Affinity tags are molecules that can be attached to a protein or another biomolecule of interest to facilitate its purification from a complex mixture, a process central to proteomics and drug discovery. These tags function by binding with high specificity to a particular ligand that is immobilized on a solid support.

The structure of this compound does not inherently function as a common affinity tag. However, its carboxylic acid group could be chemically modified to link it to a known affinity tag system or to a small molecule ligand that binds to a specific protein target. This would transform the compound into a component of a larger affinity probe. For instance, if a derivative of this compound were found to bind to a particular enzyme, the core structure could be used to develop affinity-based tools for studying that enzyme.

As with labeling techniques, there is currently no direct evidence in the scientific literature of this compound being utilized as an affinity tag for target identification. Its potential in this area remains theoretical and is dependent on future research identifying specific binding partners for its derivatives.

Contribution to Fundamental Understanding of Chemical Principles

The study of molecules like this compound can provide valuable insights into fundamental chemical principles, including reaction mechanisms, selectivity, and the nature of non-covalent interactions that govern molecular recognition and self-assembly.

Studies on Reactivity and Selectivity in Organic Reactions

The reactivity of this compound is dictated by its three main functional components: the carboxylic acid, the hydroxyl group, and the chloro-substituted aromatic ring. The interplay between these groups can lead to interesting patterns of reactivity and selectivity.

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. The electronic effects of the chloro and hydroxyl substituents on the phenyl ring can influence the acidity and reactivity of this group.

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also participate in etherification and esterification reactions. The position of this group relative to the chloro substituent can affect its nucleophilicity and acidity.

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The chloro and hydroxyl groups are ortho, para-directing groups, meaning they will direct incoming electrophiles to specific positions on the ring. The presence of both an activating group (-OH) and a deactivating group (-Cl) presents a case for studying regioselectivity in such reactions.

While general principles of organic chemistry allow for predictions about the reactivity of this molecule, specific experimental studies on the reactivity and selectivity of this compound are not extensively documented in the current body of scientific literature. Research in this area could provide a deeper understanding of how the electronic and steric effects of the substituents govern reaction outcomes.

Insights into Intermolecular Interactions

The functional groups on this compound are capable of engaging in a variety of intermolecular interactions, which are crucial for determining its physical properties, such as melting point and solubility, as well as its crystal structure.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The phenolic hydroxyl group is also a hydrogen bond donor. These groups can form strong hydrogen bonds with each other and with other molecules, leading to the formation of dimers or extended networks in the solid state.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings align.

Studies on the crystal structure of the closely related compound, 3-chloro-4-hydroxyphenylacetic acid, have revealed the presence of N-H···O, O-H···O, and C-H···Cl contacts in its salts. nih.gov These findings suggest that this compound would likely exhibit a rich network of intermolecular interactions, making it an interesting candidate for studies in crystal engineering and supramolecular chemistry. Detailed crystallographic analysis of this specific compound would provide valuable data on the interplay of these various non-covalent forces.

Conclusions and Future Research Trajectories

Summary of Current Academic Knowledge and Significant Findings

A comprehensive review of academic databases and scientific literature reveals a significant scarcity of information on 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. Its existence is primarily documented through chemical supplier catalogs, which provide basic identifiers such as the CAS number 1261449-78-8 and the molecular formula C₉H₉ClO₃. bldpharm.comchemsrc.com There are no significant research findings, such as detailed biological activities or novel applications, specifically associated with this compound in peer-reviewed journals. The academic knowledge is therefore limited to its basic chemical identity.

Unresolved Questions and Emerging Challenges in the Field

The primary unresolved question surrounding this compound is its entire scientific profile. Key challenges in the field are therefore fundamental and include:

Lack of Synthesis Data: There are no published, validated synthetic routes specifically for this compound. This hinders any further research, as obtaining the compound for study is the first critical step.

Unknown Physicochemical Properties: Beyond the basic molecular formula and weight, experimental data on properties like melting point, boiling point, solubility, and pKa are not available in the academic literature.

Uncharacterized Biological Activity: The biological effects of this compound are entirely unknown. It has not been screened for any pharmacological or biological activity, leaving its potential as a therapeutic agent or a toxicant unassessed.

Absence of Spectroscopic Data: Detailed spectroscopic data (NMR, IR, MS) have not been published, which are essential for unequivocal structure confirmation and quality control of any synthesized samples.

Proposed Directions for Advanced Research on this compound

Given the current void in the literature, the following directions are proposed for future research to build a foundational understanding of this compound.

Exploration of Novel Synthetic Routes

A crucial first step is the development and optimization of a reliable synthetic pathway to produce this compound. Potential strategies could be adapted from general methods for synthesizing substituted phenylpropanoic acids. One possible approach could involve the chlorination of a suitable 4-hydroxyphenylpropanoic acid precursor, although regioselectivity would need to be carefully controlled. Another avenue could be a multi-step synthesis starting from 2-chloro-4-hydroxybenzaldehyde (B147074), potentially involving a Knoevenagel or Perkin condensation followed by reduction of the resulting double bond. The exploration and validation of such routes would be a significant contribution to the field.

Deeper Mechanistic Investigations of Biological Interactions

Once the compound is synthesized and characterized, a broad screening for biological activity is warranted. Based on the activities of structurally related chlorophenolic and phenylpropanoic acid compounds, initial investigations could focus on antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties. nih.govmdpi.com Should any significant activity be identified, subsequent research should delve into the mechanism of action. This would involve target identification, enzyme inhibition assays, and studies on cellular pathways affected by the compound.

Development of Advanced Computational Models

In parallel with experimental work, computational studies could provide valuable insights. The development of computational models for this compound could predict its physicochemical properties, potential biological targets through molecular docking simulations, and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. Such models can help prioritize and guide experimental studies, saving time and resources.

Expansion of Derivatization Libraries for Comprehensive SAR

Should initial biological screenings yield promising results, the synthesis of a library of derivatives would be a logical next step. By systematically modifying the structure of this compound—for instance, by altering the position of the chloro and hydroxyl groups, esterifying the carboxylic acid, or introducing other substituents on the phenyl ring—a comprehensive structure-activity relationship (SAR) study could be conducted. This would elucidate the key structural features required for its biological activity and could lead to the identification of more potent and selective analogues. nih.govnih.gov

Novel Applications in Non-Pharmacological Contexts

A comprehensive review of scientific literature and patent databases reveals a notable absence of documented non-pharmacological applications for this compound. Research and commercial development have predominantly focused on the pharmacological potential of this compound and its derivatives.

While related phenylpropanoic acid structures have found utility in various non-pharmacological fields, such as polymer chemistry and as intermediates in the synthesis of agrochemicals, there is currently no publicly available information to suggest that this compound is being explored for or utilized in similar contexts. Its potential as a building block in material science, a component in agrochemical formulations, or for any other industrial application remains uninvestigated in the available literature.

Therefore, the exploration of novel, non-pharmacological applications for this compound represents an untapped area of research. Future investigations could potentially uncover new uses for this compound in materials science, environmental chemistry, or as a specialized chemical intermediate.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Boiling Point 377.5 ± 27.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³

Note: The data presented in this table is based on publicly available information from chemical suppliers and may not have been independently verified.

Q & A

Q. How does its structure influence potential as a drug intermediate?

  • Applications :
  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance bioavailability.
  • SAR Studies : Modify the chloro/hydroxy positions to tune logP values (predicted range: 1.8–2.5) for CNS penetration .

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